(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one
Overview
Description
(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its four hydroxyl groups and a ketone functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1,3,4,5-tetrahydroxypentan-2-one can be achieved through several methods. One common approach involves the use of D-mannitol as a starting material. The process includes selective protection and deprotection steps to introduce the desired functional groups at specific positions. The reaction conditions typically involve the use of protecting groups such as acetals or silyl ethers, followed by oxidation and reduction steps to achieve the final product .
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods. For instance, metabolic engineering of microorganisms like Escherichia coli can be employed to produce this compound. The engineered strains are designed to express specific enzymes that catalyze the formation of the desired product from simple carbon sources .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to convert the ketone group into an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base to introduce different functional groups.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses .
Scientific Research Applications
(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of (3R,4S)-1,3,4,5-tetrahydroxypentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with enzymes and other proteins, influencing their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-hydroxy-4-phenyl-2-azetidinone: A compound with similar stereochemistry but different functional groups, used as an intermediate in pharmaceutical synthesis.
(3R,4S)-6,8-dihydroxy-3,4,5,7-tetramethylisochroman: Another compound with similar stereochemistry, known for its biological activity.
Uniqueness
What sets (3R,4S)-1,3,4,5-tetrahydroxypentan-2-one apart is its unique combination of four hydroxyl groups and a ketone functional group, which provides it with a distinct reactivity profile and a wide range of applications in various fields.
Properties
IUPAC Name |
1,3,4,5-tetrahydroxypentan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862019 | |
Record name | Pent-2-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7558-89-6, 488-84-6 | |
Record name | Pent-2-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-erythro-pent-2-ulose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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